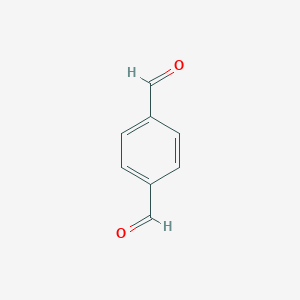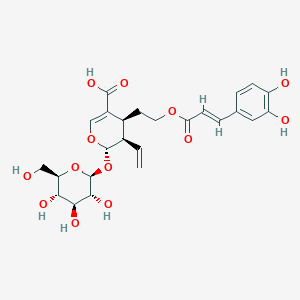
Grandifloroside
Übersicht
Beschreibung
Grandifloroside is a natural product found in Sinoadina racemosa with data available.
Wissenschaftliche Forschungsanwendungen
Grandifloroside: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Anwendungsgebiete als entzündungshemmendes Mittel: this compound wurde als ein starkes entzündungshemmendes Mittel identifiziert. Studien deuten darauf hin, dass Extrakte, die this compound enthalten, aufgrund ihrer signifikanten entzündungshemmenden Eigenschaften als Therapeutika für Erkrankungen wie gutartige Prostatahyperplasie (BPH) entwickelt werden könnten .
Anwendungsgebiete als Antioxidans: Das antioxidative Potenzial von this compound ist ebenfalls bemerkenswert. Es wurde gezeigt, dass es eine starke freie-Radikale-scavenging-Aktivität aufweist, was bei der Abwehr von oxidativen Schäden vorteilhaft sein könnte .
Therapeutische Anwendungsgebiete: Über seine entzündungshemmenden und antioxidativen Wirkungen hinaus wurde this compound traditionell bei verschiedenen Erkrankungen wie Ruhr, Ekzemen, Vergiftungen und äußeren Blutungen eingesetzt. Seine inhibitorische Aktivität gegen TNF-α und 5α-Reduktase deutet auf potenzielle therapeutische Anwendungen für Erkrankungen wie BPH hin .
Wirkmechanismus
Target of Action
Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .
Mode of Action
This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.
Result of Action
The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .
Safety and Hazards
When handling Grandifloroside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine
Cellular Effects
Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly
Metabolic Pathways
It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant
Eigenschaften
IUPAC Name |
(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



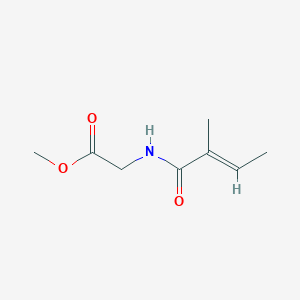
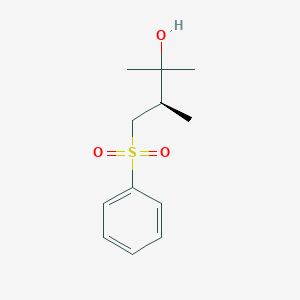

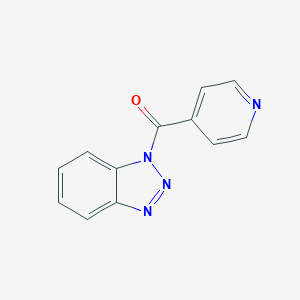
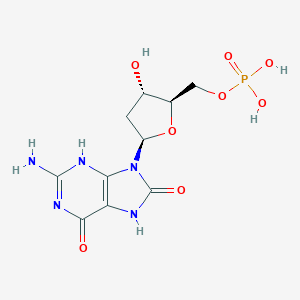
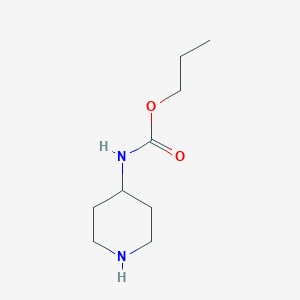
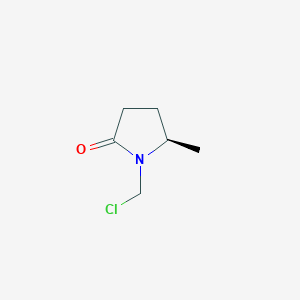
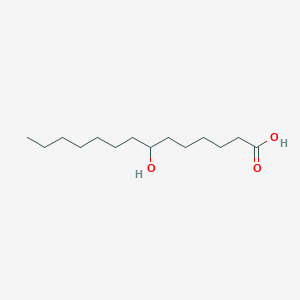

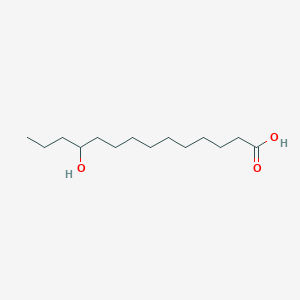
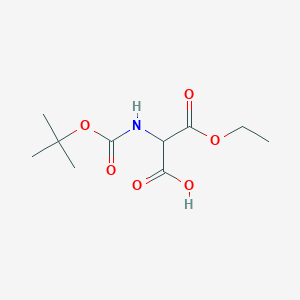
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
